molecular formula C11H13NO2 B13000972 1-Methyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid CAS No. 1178265-22-9

1-Methyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid

Cat. No.: B13000972
CAS No.: 1178265-22-9
M. Wt: 191.23 g/mol
InChI Key: YVGNRHRSKQPYIY-UHFFFAOYSA-N
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Description

Structure:C11H11NO3\text{Structure:} \quad \text{C}_{11}\text{H}_{11}\text{NO}_3 Structure:C11​H11​NO3​

This compound belongs to the class of tetrahydroquinoline derivatives and exhibits interesting properties due to its fused ring system. Let’s explore further!

Preparation Methods

Synthetic Routes:: 1-Methyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid can be synthesized via various methods, including multicomponent reactions. One such approach involves the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . Specific reaction conditions and reagents depend on the chosen synthetic route.

Industrial Production::

Chemical Reactions Analysis

Reactivity:: 1-Methyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid can undergo several types of reactions:

    Oxidation: It can be oxidized to form various derivatives.

    Reduction: Reduction of the carbonyl group yields corresponding alcohols.

    Substitution: Nucleophilic substitution reactions at the carboxylic acid group are possible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, alkoxides).

Major Products:: The major products depend on the specific reaction and conditions. For example, reduction leads to the corresponding alcohol, while oxidation forms carboxylic acid derivatives.

Scientific Research Applications

1-Methyl-1,2,3,4-tetrahydroquinoline-5-carboxylic acid finds applications in:

    Medicinal Chemistry: It may serve as a scaffold for drug development.

    Biological Studies: Researchers explore its interactions with biological targets.

    Industry: Potential use in fine chemicals and materials.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific receptors or enzymes, impacting cellular pathways.

Properties

CAS No.

1178265-22-9

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

1-methyl-3,4-dihydro-2H-quinoline-5-carboxylic acid

InChI

InChI=1S/C11H13NO2/c1-12-7-3-5-8-9(11(13)14)4-2-6-10(8)12/h2,4,6H,3,5,7H2,1H3,(H,13,14)

InChI Key

YVGNRHRSKQPYIY-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC2=C(C=CC=C21)C(=O)O

Origin of Product

United States

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